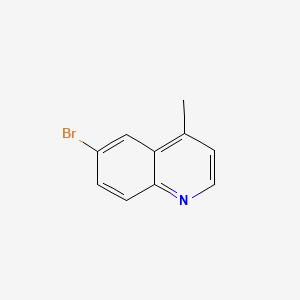

6-Bromo-4-methylquinoline

Cat. No. B1281910

Key on ui cas rn:

41037-28-9

M. Wt: 222.08 g/mol

InChI Key: XBZQSJLYRMZRSZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07265225B2

Procedure details

Dissolve 6-bromo-4-methyl-quinoline (38.5 g, 153 mmol) in 600 mL dry THF. Cool to −70° C. and treat with the dropwise addition of 0.5 M potassium hexamethyldisilazane (KN(SiMe3)2 (400 mL, 200 mmol) over 2 hours while keeping the temperature below −65° C. Stir the resultant solution at −70° C. for 1 hour and add a solution of 6-methylpyridine-2-carboxylic acid methyl ester (27.2, 180 mmol) in 100 mL dry THF dropwise over 15 minutes. During the addition, the mixture will turn from dark red to pea-green and form a precipitate. Stir the mixture at −70° C. over 2 hours then allow it to warm to ambient temperature with stirring for 5 hours. Cool the mixture then quench with 12 N HCl to pH=1. Raise the pH to 9 with solid potassium carbonate. Decant the solution from the solids and extract twice with 200 mL ethyl acetate. Combine the organic extracts, wash with water and dry over potassium carbonate. Stir the solids in 200 mL water and 200 mL ethyl acetate and treat with additional potassium carbonate. Separate the organic portion and dry with the previous ethyl acetate extracts. Concentrate the solution in vacuo to a dark oil. Pass the oil through a 300 mL silica plug with methylene chloride then ethyl acetate. Combine the appropriate fractions and concentrate in vacuo to yield an amber oil. Rinse the oil down the sides of the flask with methylene chloride then dilute with hexane while swirling the flask to yield 38.5 g (73.8%) of the desired subtitled intermediate as a yellow solid.

[Compound]

Name

KN(SiMe3)2

Quantity

400 mL

Type

reactant

Reaction Step Two

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

180 mmol

Type

reactant

Reaction Step Four

Yield

73.8%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH3:12].C[Si](C)(C)N[Si](C)(C)C.[K].C[O:24][C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH3:33])[N:28]=1)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH2:12][C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH3:33])[N:28]=1)=[O:24] |f:1.2,^1:21|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

38.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2C(=CC=NC2=CC1)C

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](N[Si](C)(C)C)(C)C.[K]

|

[Compound]

|

Name

|

KN(SiMe3)2

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

180 mmol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1=NC(=CC=C1)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the mixture at −70° C. over 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below −65° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

form a precipitate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 5 hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then quench with 12 N HCl to pH=1

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Raise the pH to 9 with solid potassium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Decant the solution from the solids

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract twice with 200 mL ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over potassium carbonate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the solids in 200 mL water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 mL ethyl acetate and treat with additional potassium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the organic portion

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry with the previous ethyl acetate extracts

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the solution in vacuo to a dark oil

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield an amber oil

|

WASH

|

Type

|

WASH

|

|

Details

|

Rinse the oil down the sides of the flask with methylene chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then dilute with hexane

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C2C(=CC=NC2=CC1)CC(=O)C1=NC(=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 38.5 g | |

| YIELD: PERCENTYIELD | 73.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |